molecular formula C9H6O6 B8227473 Benzene-1,3,5-triyl triformate

Benzene-1,3,5-triyl triformate

Cat. No.: B8227473
M. Wt: 210.14 g/mol
InChI Key: CGWORRNYHQAREB-UHFFFAOYSA-N
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Description

Benzene-1,3,5-triyl triformate is a chemical compound known for its role as a convenient and efficient carbon monoxide source in carbonylation reactions. It is a non-reacting compound that has found significant applications in various synthetic processes, particularly in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-1,3,5-triyl triformate can be synthesized through the condensation reaction of benzene-1,3,5-tricarbaldehyde with trifluoromethanesulfonic acid . This reaction typically requires controlled conditions to ensure the formation of the desired product without side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing advanced techniques and equipment to maintain the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: Benzene-1,3,5-triyl triformate primarily undergoes carbonylation reactions, where it serves as a carbon monoxide source. These reactions are catalyzed by various reagents, including palladium and other transition metals .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include palladium catalysts, iminoquinones, and aryl iodides . The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed: The major products formed from reactions involving this compound include aryl p-amino benzoates and various substituted 2-oxo-dihydropyrroles . These products are valuable intermediates in the synthesis of more complex organic molecules.

Mechanism of Action

Properties

IUPAC Name

(3,5-diformyloxyphenyl) formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O6/c10-4-13-7-1-8(14-5-11)3-9(2-7)15-6-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWORRNYHQAREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC=O)OC=O)OC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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